4-(Trifluoromethyl)furan-2(5H)-one

CAS No.: 102854-63-7

Cat. No.: VC7934136

Molecular Formula: C5H3F3O2

Molecular Weight: 152.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102854-63-7 |

|---|---|

| Molecular Formula | C5H3F3O2 |

| Molecular Weight | 152.07 g/mol |

| IUPAC Name | 3-(trifluoromethyl)-2H-furan-5-one |

| Standard InChI | InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2 |

| Standard InChI Key | LZEDCESLESUNKB-UHFFFAOYSA-N |

| SMILES | C1C(=CC(=O)O1)C(F)(F)F |

| Canonical SMILES | C1C(=CC(=O)O1)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

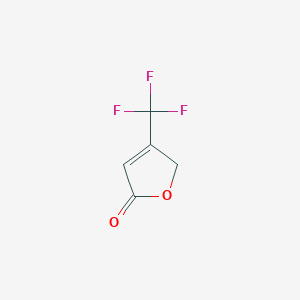

The IUPAC name for this compound is 3-(trifluoromethyl)-2H-furan-5-one, though it is often referred to as 4-(trifluoromethyl)furan-2(5H)-one due to alternative numbering conventions in furan derivatives . Its molecular formula is C₅H₃F₃O₂, with a molecular weight of 152.07 g/mol. The structure consists of a furan-2(5H)-one core (a γ-lactone) substituted with a trifluoromethyl (-CF₃) group at the 4-position (Figure 1) .

Structural Analysis

-

The lactone ring (furan-2(5H)-one) features a ketone group at position 2 and a double bond between positions 3 and 4.

-

The electron-withdrawing trifluoromethyl group at position 4 influences the compound’s electronic properties, enhancing stability and modulating reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthetic routes to 4-(trifluoromethyl)furan-2(5H)-one are sparsely documented, analogous methods for furanone derivatives provide insight into plausible approaches. A one-pot, three-component reaction involving furan-2(3H)-ones, ortho esters, and amines has been optimized for related compounds . For example:

-

Base-Mediated Cyclization:

Trifluoromethylation of furan-2(5H)-one precursors using reagents like CF₃TMS (trimethyl(trifluoromethyl)silane) under basic conditions could yield the target compound . -

Electrophilic Substitution:

Direct introduction of the -CF₃ group via electrophilic trifluoromethylation agents (e.g., Umemoto’s reagent) at the 4-position of furan-2(5H)-one .

Reaction Optimization

Key parameters influencing yield and selectivity include:

-

Solvent Polarity: Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction rates by stabilizing intermediates .

-

Temperature: Reactions typically proceed under reflux (80–120°C) to overcome kinetic barriers .

Table 1: Synthetic Conditions for Analogous Furanones

| Entry | Substrate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5-Arylfuran-2(3H)-one | CF₃TMS, K₂CO₃ | DMF | 65–72 | |

| 2 | Furan-2(5H)-one | Umemoto’s reagent | CH₂Cl₂ | 58 |

Physicochemical Properties

| Parameter | Value | Method of Estimation |

|---|---|---|

| Molecular Weight | 152.07 g/mol | Calculated |

| logP | 1.3 | Computational |

| Hydrogen Bond Acceptors | 2 | Structural analysis |

| Polar Surface Area | 34.1 Ų | Computational |

Research Gaps and Future Directions

Unexplored Synthetic Routes

-

Catalytic Asymmetric Synthesis: Enantioselective methods for accessing chiral derivatives remain underdeveloped.

-

Green Chemistry Approaches: Solvent-free or microwave-assisted syntheses could improve sustainability .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume